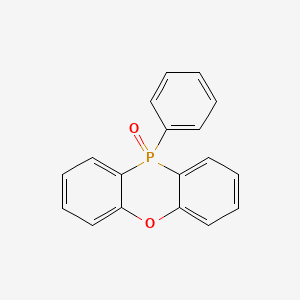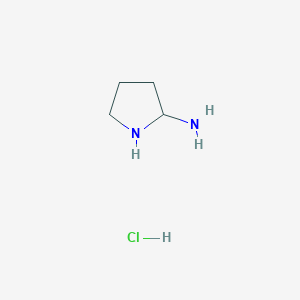
2-Aminopyrrolidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrrolidine Hydrochloride typically involves the reaction of pyrrolidine with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-chlorobutan-1-amine with a strong base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 2-Aminopyrrolidine Hydrochloride, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The product is then purified through multistage purification and separation processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminopyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-Aminopyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Aminopyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar structure but without the amino group.
2-Aminopyridine: Another nitrogen-containing heterocycle with similar applications in drug discovery.
Pyrrolizidine: A compound with two fused pyrrolidine rings, known for its biological activity.
Uniqueness: 2-Aminopyrrolidine Hydrochloride is unique due to its specific structural features, such as the presence of an amino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H11ClN2 |
|---|---|
Peso molecular |
122.60 g/mol |
Nombre IUPAC |
pyrrolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-2-1-3-6-4;/h4,6H,1-3,5H2;1H |
Clave InChI |
YVIXDTGHYQBMEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



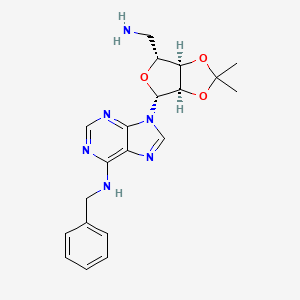
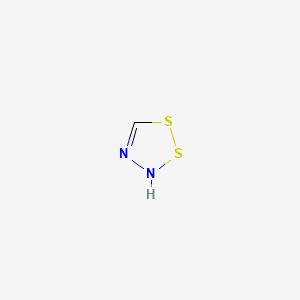
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)


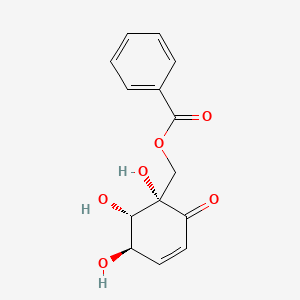
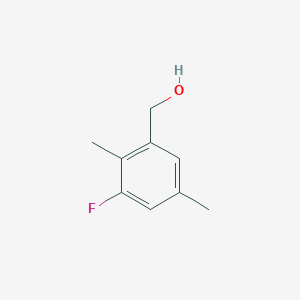

![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
